N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide
Description
"N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide" is a synthetic organic compound featuring a thiophene-3-carboxamide core linked to a phenyl ring substituted at the 2-position with a 2-methyl-1,3-thiazol-4-yl group. This structure combines heterocyclic moieties (thiophene and thiazole) known for their pharmacological relevance.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNEEMECBHGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide typically involves the condensation of 2-methylthiazole with a phenylthiophene carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane or DMF (dimethylformamide) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with DNA and proteins, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. This interaction can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound’s thiophene-carboxamide core differentiates it from mirabegron (acetamide) and tolvaptan (urea). Its thiazole-substituted phenyl group is distinct from rivaroxaban’s morpholinone-linked oxazolidinone .
Pharmacological Implications: Mirabegron’s beta-3 agonism relies on its thiazole-amino group and phenylethylamine chain, whereas the target compound’s thiazole-phenyl substitution may favor interactions with different receptors (e.g., kinase inhibitors or antimicrobial targets) . Tolvaptan’s bis-thiazole urea motif demonstrates the versatility of thiazole in non-carboxamide scaffolds, emphasizing the role of linker chemistry in biological activity .
Synthetic Considerations :
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent coupling with thiophene derivatives. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
2.1 Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, derivatives with thiazole moieties have been shown to exhibit significant activity against fungal strains such as Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values for these compounds can be comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2e | Candida parapsilosis | 1.23 |
| 2d | Candida albicans | Not specified |
2.2 Cytotoxicity
The cytotoxic effects of this compound were evaluated using NIH/3T3 cell lines. The IC50 values indicate the concentration at which 50% of the cells are inhibited, providing insight into the compound's safety profile.
Table 2: Cytotoxicity Analysis
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
| Doxorubicin | NIH/3T3 | >1000 |
These results suggest that while the compounds exhibit antifungal activity, their cytotoxicity against normal cells is relatively low, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its antifungal effects is believed to involve inhibition of ergosterol synthesis in fungal cells. This pathway is critical for maintaining fungal cell membrane integrity and is a common target for antifungal drugs.
3.1 Interaction with CYP51
Molecular docking studies have shown that this compound can bind effectively to the active site of CYP51, a key enzyme involved in ergosterol biosynthesis. This interaction leads to a reduction in ergosterol levels within fungal cells, impairing their growth and viability .
4. Case Studies
Several case studies have documented the efficacy of thiazole-based compounds in treating fungal infections:
- Study on Compound 2e : Demonstrated significant antifungal activity against C. parapsilosis, with MIC values suggesting comparable effectiveness to traditional treatments.
- In Silico Studies : Molecular docking simulations indicated strong binding affinity to CYP51, supporting experimental findings on antifungal efficacy and providing a basis for further structural optimization .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide, and how are yields optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the 2-methyl-1,3-thiazole ring via cyclization of thioamides or via Hantzsch thiazole synthesis. Subsequent coupling with thiophene-3-carboxamide derivatives is achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Solvent selection (e.g., DMF, dichloromethane) and catalyst systems (e.g., Pd(PPh₃)₄) are critical for optimizing yields, which are monitored via TLC or HPLC. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying aromatic proton environments and substituent connectivity, particularly distinguishing thiophene and thiazole ring signals. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. Purity is validated via HPLC with UV detection .
Q. What preliminary assays are used to assess the compound’s bioactivity in drug discovery pipelines?
Initial screening includes in vitro cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion tests, and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). Dose-response curves (IC₅₀ values) and selectivity indices are calculated to prioritize further development .
Advanced Research Questions
Q. How does the 2-methyl-1,3-thiazol-4-yl moiety influence pharmacological activity compared to structural analogs?
Structure-activity relationship (SAR) studies suggest that the 2-methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The thiazole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in target proteins (e.g., β3-adrenergic receptors). Comparative studies with analogs lacking the methyl group show reduced binding affinity, highlighting its role in hydrophobic interactions .
Q. What challenges arise in crystallographic characterization of thiazole-containing compounds, and how are they addressed?
Thiazole derivatives often form twinned crystals or exhibit disorder due to flexible substituents. Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization is standard. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. For problematic cases, synchrotron radiation improves resolution .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically resolved?
Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Strategies include:
Q. What catalytic systems improve efficiency in synthesizing the thiophene-carboxamide backbone?
Copper(I)-catalyzed Ullmann coupling or Buchwald-Hartwig amination are effective for aryl-amide bond formation. Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 24 hours). Solvent-free conditions under ball milling have also shown promise for greener synthesis .
Q. How are computational methods applied to elucidate the compound’s mechanism of action?
Molecular docking (AutoDock Vina) predicts binding modes to targets like tyrosine kinase or β3-adrenergic receptors. Molecular dynamics simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models prioritize derivatives with improved logP and polar surface area .
Q. What strategies identify off-target effects in phenotypic screening?
Chemoproteomics (e.g., affinity chromatography with immobilized compound) and thermal shift assays detect unintended protein interactions. CRISPR-Cas9 knockout libraries validate target specificity .
Q. How are enantiomeric impurities controlled during synthesis, and what analytical methods detect them?
Chiral HPLC with amylose-based columns or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical purity. Circular dichroism (CD) spectroscopy confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
